molecular formula C27H25BrN4O2 B6047667 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL

2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL

Cat. No.: B6047667
M. Wt: 517.4 g/mol
InChI Key: BWQUGYLUPIKCQY-RDRPBHBLSA-N
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Description

2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and butoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones, followed by cyclization with appropriate reagents to form the pyrimidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone moiety can be reduced to hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline
  • 4-bromophenylacetic acid
  • (2-(4-bromophenyl)ethene-1,1,2-triyl)tribenzene

Uniqueness

2-[6-(4-BROMOPHENYL)-2-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDIN-4-YL]PHENOL is unique due to its specific substitution pattern and the presence of both hydrazone and phenolic functionalities. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-[6-(4-bromophenyl)-2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O2/c1-2-3-16-34-22-14-8-19(9-15-22)18-29-32-27-30-24(20-10-12-21(28)13-11-20)17-25(31-27)23-6-4-5-7-26(23)33/h4-15,17-18,33H,2-3,16H2,1H3,(H,30,31,32)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQUGYLUPIKCQY-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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